4-{[1-(quinoxaline-6-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide
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Overview
Description
4-{[1-(quinoxaline-6-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide is a complex organic compound that features a quinoxaline moiety, an azetidine ring, and a pyridine carboxamide group
Mechanism of Action
Target of Action
Quinoxaline, a core structure in the compound, is known to have several pharmaceutical applications . Quinoxaline-containing drugs such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox are currently used as antibiotics .
Mode of Action
The quinoxaline moiety is known to interact with various biological targets, contributing to its wide range of pharmacological effects .
Biochemical Pathways
Quinoxaline derivatives are known to interact with various biochemical pathways due to their diverse therapeutic uses .
Result of Action
Quinoxaline derivatives are known to have a broad range of biological activities, including antifungal, antibacterial, antiviral, and antimicrobial effects .
Biochemical Analysis
Biochemical Properties
4-{[1-(quinoxaline-6-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme topoisomerase II, where this compound acts as an inhibitor, preventing the enzyme from unwinding DNA during replication . This inhibition can lead to the accumulation of DNA breaks, ultimately inducing cell death in rapidly dividing cells, such as cancer cells. Additionally, this compound has been shown to bind to certain protein kinases, modulating their activity and affecting various signaling pathways involved in cell growth and differentiation .
Cellular Effects
The effects of this compound on cellular processes are profound. In cancer cells, it induces apoptosis by disrupting the normal function of topoisomerase II, leading to DNA damage and activation of the intrinsic apoptotic pathway . This compound also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation . By inhibiting these pathways, this compound can reduce cell viability and induce cell cycle arrest. Furthermore, it has been observed to alter gene expression profiles, particularly those genes involved in cell cycle regulation, apoptosis, and DNA repair .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. Its primary mode of action is the inhibition of topoisomerase II, which prevents the relaxation of supercoiled DNA necessary for replication and transcription . This inhibition leads to the formation of double-strand breaks, triggering the DNA damage response and subsequent cell death. Additionally, this compound binds to the ATP-binding sites of certain protein kinases, inhibiting their activity and disrupting downstream signaling pathways . This compound also influences gene expression by modulating the activity of transcription factors and epigenetic regulators, leading to changes in the expression of genes involved in cell cycle control, apoptosis, and DNA repair .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Initially, the compound exhibits potent inhibitory effects on topoisomerase II and protein kinases, leading to rapid induction of DNA damage and apoptosis . Over extended periods, the stability and degradation of the compound become critical factors. Studies have shown that this compound is relatively stable under physiological conditions, but its degradation products can accumulate and potentially interfere with its activity . Long-term exposure to this compound has also been associated with adaptive cellular responses, such as the upregulation of DNA repair mechanisms and changes in gene expression profiles .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits topoisomerase II and protein kinases, leading to reduced tumor growth and improved survival rates in cancer models . At higher doses, the compound can induce significant toxicity, manifesting as weight loss, organ damage, and hematological abnormalities . Threshold effects have been observed, where doses above a certain level result in disproportionately higher toxic effects, highlighting the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of the compound. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . This modulation can lead to changes in metabolite levels and energy production, affecting cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is known to interact with ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells and contribute to its distribution in different tissues . Additionally, binding proteins such as serum albumin can influence the compound’s bioavailability and localization . The distribution of this compound is also affected by its physicochemical properties, such as lipophilicity and molecular size, which determine its ability to cross cellular membranes and accumulate in specific compartments .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been observed to localize primarily in the nucleus, where it interacts with DNA and topoisomerase II . Additionally, it can be found in the cytoplasm, where it interacts with protein kinases and other signaling molecules . The localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles . These localization patterns are critical for the compound’s ability to modulate cellular processes and exert its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(quinoxaline-6-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the quinoxaline-6-carbonyl intermediate. This intermediate is then reacted with azetidine-3-ol under specific conditions to form the azetidin-3-yl ether linkage. The final step involves the coupling of this intermediate with pyridine-2-carboxamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(quinoxaline-6-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline N-oxide derivatives.
Reduction: Reduction reactions can be used to modify the quinoxaline ring, potentially leading to the formation of dihydroquinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products Formed
Scientific Research Applications
4-{[1-(quinoxaline-6-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It can be explored for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s structure suggests it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoxaline derivatives, such as quinoxaline-2-carboxamide and quinoxaline-6-carboxamide, as well as azetidine-containing compounds like azetidine-2-carboxamide.
Uniqueness
4-{[1-(quinoxaline-6-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide is unique due to its combination of a quinoxaline moiety, an azetidine ring, and a pyridine carboxamide group. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[1-(quinoxaline-6-carbonyl)azetidin-3-yl]oxypyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3/c19-17(24)16-8-12(3-4-20-16)26-13-9-23(10-13)18(25)11-1-2-14-15(7-11)22-6-5-21-14/h1-8,13H,9-10H2,(H2,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCRUMGLHBMUEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=NC=CN=C3C=C2)OC4=CC(=NC=C4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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